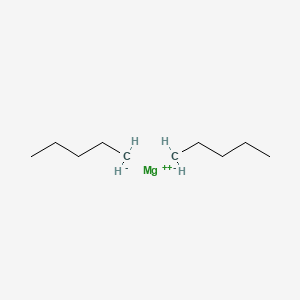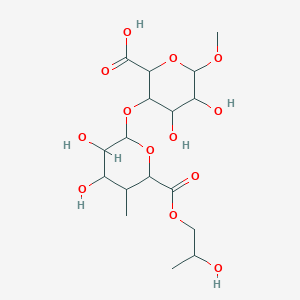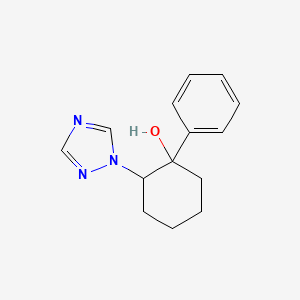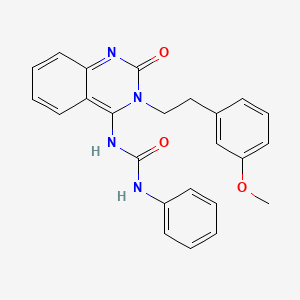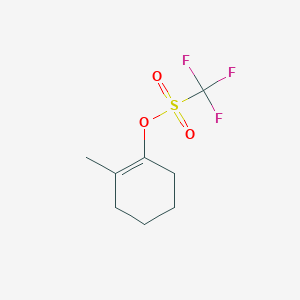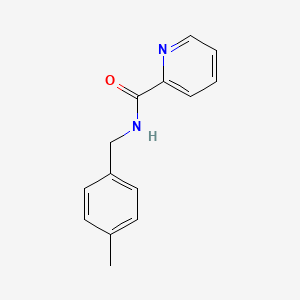![molecular formula C20H22N6O3 B14125702 N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Methylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzimidazole-nitrophenyl intermediate reacts with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazine moiety, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrazine hydrate over Raney nickel.
Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrazine hydrate, Raney nickel, or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen or alkyl groups at specific positions on the benzimidazole core.
科学研究应用
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileukemic agent due to its structural similarity to known drugs like imatinib.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to investigate cellular pathways and molecular interactions.
Industrial Applications: Its derivatives may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through additional interactions, while the methylpiperazine moiety can improve solubility and bioavailability.
相似化合物的比较
Similar Compounds
Imatinib: A well-known antileukemic agent with a similar benzimidazole core.
Dasatinib: Another kinase inhibitor with structural similarities.
Nilotinib: Shares the benzimidazole core and is used in cancer treatment.
Uniqueness
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its nitrophenyl group and methylpiperazine moiety differentiate it from other benzimidazole derivatives, potentially offering unique interactions and applications.
属性
分子式 |
C20H22N6O3 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C20H22N6O3/c1-13(27)21-17-5-3-14(11-19(17)26(28)29)20-22-16-6-4-15(12-18(16)23-20)25-9-7-24(2)8-10-25/h3-6,11-12H,7-10H2,1-2H3,(H,21,27)(H,22,23) |
InChI 键 |
OZFQJFHXJRGTKK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



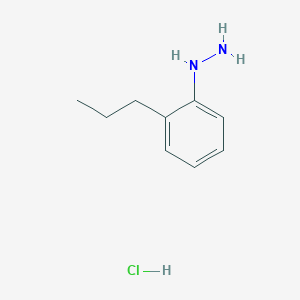
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
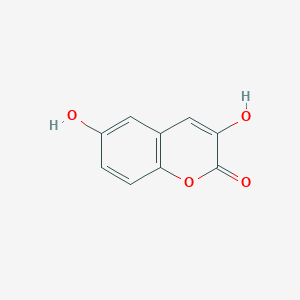
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
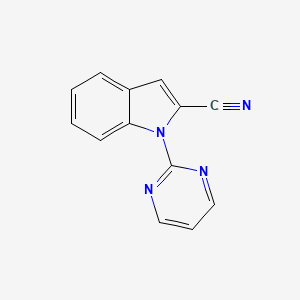
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
